Product packaging for DL-cysteine hydrochloride hydrate(Cat. No.:CAS No. 96998-61-7)

DL-cysteine hydrochloride hydrate

Cat. No.: B3416855
CAS No.: 96998-61-7
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-UHFFFAOYSA-N
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Description

Historical Perspectives on Cysteine and its Hydrochloride Forms in Research

The history of cysteine dates back to 1810 when William Hyde Wollaston first isolated a crystalline substance from urinary calculi, which he named "cystic oxide." eurpepsoc.com This substance was later identified as cystine, the oxidized dimer of cysteine, making it the first amino acid to be discovered. eurpepsoc.com However, it took several decades for researchers to confirm that the substance derived from proteins was identical to that found in the urinary stones. eurpepsoc.com

In research settings, cysteine is often used in its hydrochloride salt form, such as L-cysteine hydrochloride monohydrate. researchgate.net This form offers enhanced stability compared to the free amino acid, which is susceptible to oxidation. gremountint.com The conversion to a hydrochloride salt improves its shelf-life and solubility in aqueous solutions, which is advantageous for its use in various experimental protocols, including cell culture media and as a raw material in chemical synthesis. chemicalbook.comhimedialabs.com The development of production methods, evolving from extraction via hair hydrolysis to modern fermentation and synthetic biology techniques, has also played a significant role in making high-purity cysteine and its derivatives more accessible for widespread research. gremountint.comnih.gov

Stereoisomeric Forms and their Significance in Chemical and Biological Research

Cysteine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or stereoisomers: L-cysteine and D-cysteine. The designation 'L' (levorotatory) and 'D' (dextrorotatory) refers to the configuration of the molecule relative to glyceraldehyde. In biological systems, the L-isomers of amino acids are predominantly used in protein synthesis. wikipedia.org The distinct spatial arrangement of atoms in these enantiomers leads to different interactions with other chiral molecules, such as enzymes and receptors, a concept known as stereospecificity. This difference is of paramount significance in chemical and biological research, as the biological activity and metabolic pathways of the two isomers can vary dramatically. DL-Cysteine is a racemic mixture, containing an equal-parts mixture of the L- and D-enantiomers.

L-Cysteine Hydrochloride Monohydrate: Properties and Research Applications

L-Cysteine hydrochloride monohydrate is the water-soluble salt of the naturally occurring amino acid L-cysteine. chemicalbook.com Its thiol group (-SH) is highly reactive and plays a critical role in its biochemical functions, including the formation of disulfide bonds that stabilize protein structures. himedialabs.com It is a central component in studies related to protein synthesis, folding, and function. caissonlabs.com

In research, L-Cysteine hydrochloride monohydrate is widely utilized across several domains. In pharmaceutical development, its mucolytic properties are leveraged in research for respiratory conditions. chemimpex.com It is a crucial precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant, making it essential for studies on oxidative stress. himedialabs.comcaissonlabs.com In cell culture, it serves as a vital supplement, protecting cells from oxidative damage, supporting cell viability, and enhancing the production of recombinant proteins and therapeutic antibodies. himedialabs.comcaissonlabs.com Furthermore, it is used in the food industry as a flavor enhancer and in cosmetic formulations for its antioxidant properties. chemimpex.com Research has also explored its use as an inhibitor of enzymatic browning in fruits and its nonlinear optical (NLO) characteristics in crystal form. chemicalbook.comresearchgate.net

PropertyValue
Synonyms L-Cys-OH·HCl·H2O
CAS Number 7048-04-6
Molecular Formula C3H7NO2S·HCl·H2O
Molecular Weight 175.63 g/mol
Appearance White crystals or crystalline powder
Optical Rotation [α]D20 = +5.5 to +7.0º

D-Cysteine Hydrochloride Monohydrate: Properties and Research Applications

D-Cysteine hydrochloride monohydrate is the hydrochloride salt of the non-proteinogenic D-enantiomer of cysteine. While not incorporated into proteins during ribosomal synthesis, D-amino acids are found in nature, often in bacterial cell walls and as signaling molecules. wikipedia.org The presence of the D-isomer offers unique properties that are explored in various research applications, particularly where resistance to enzymatic degradation is desired.

The primary research application of D-Cysteine hydrochloride monohydrate is as a chiral building block in synthetic chemistry. chemimpex.com It is particularly valuable in peptide synthesis, where the incorporation of a D-amino acid can increase the peptide's stability and resistance to proteases, which are enzymes that typically recognize and cleave L-amino acids. nbinno.com This is a key strategy in the development of therapeutic peptides with longer half-lives. It is also utilized in biochemical research to study enzyme function and in the synthesis of pharmaceuticals, especially those targeting antioxidant pathways. chemimpex.com In materials science, its unique stereochemistry is explored for the development of specialized biomaterials. nbinno.com

PropertyValue
Synonyms D-Cysteine hydrochloride hydrate (B1144303) (1:1:1)
CAS Number 32443-99-5
Molecular Formula C3H7NO2S·HCl·H2O
Molecular Weight 175.63 g/mol
Appearance White to off-white powder or crystals
Melting Point ~185 °C (decomposes)

DL-Cysteine Hydrochloride Monohydrate: Racemic Considerations in Research

DL-Cysteine hydrochloride monohydrate is a racemic mixture, meaning it consists of equal amounts of L-Cysteine hydrochloride monohydrate and D-Cysteine hydrochloride monohydrate. In a research context, using a racemic mixture introduces both enantiomers into a system. This is a critical consideration because biological systems, particularly those involving enzymes and receptors, are often highly stereospecific and may interact differently with each enantiomer.

Research that specifically utilizes or investigates the properties of racemic cysteine often focuses on areas where chirality is either not a determining factor or where the differential interaction of enantiomers is the subject of study. For example, in studies of adsorption and molecular organization on surfaces, the behavior of the racemic mixture can differ from that of the pure enantiomers. A study using surface-enhanced Raman scattering (SERS) to investigate the adsorption of cysteine on a silver electrode found that for the racemic mixture at acidic pH, the spectral effects corresponding to certain molecular transitions were considerably smaller than for the pure L- or D-cysteine. nih.gov This difference was attributed to stereoselective dimerization of the cysteine molecules at the electrode surface, where the formation of homochiral dimers (L-L or D-D) is favored over heterodimeric interactions (L-D), thus altering the collective behavior of the adsorbed layer. nih.gov Such studies highlight that even in non-biological chemical systems, the racemic nature of a compound can lead to observable differences in physical and chemical properties compared to its enantiopure forms.

Overview of Key Research Domains for DL-Cysteine Hydrochloride Monohydrate

The application of DL-Cysteine hydrochloride monohydrate in academic research is primarily concentrated in domains where stereochemistry is not a critical factor for the desired outcome or in the synthesis of achiral products. It serves as a cost-effective source of the cysteine backbone for various chemical syntheses.

One of the primary domains is as a pharmaceutical intermediate. grandhoyo.com In the synthesis of certain active pharmaceutical ingredients (APIs), the cysteine molecule may undergo reactions that eliminate the chiral center, making the stereochemistry of the starting material irrelevant. It can also be used in the production of certain antibiotic products. grandhoyo.com Additionally, in materials science and surface chemistry research, the racemic mixture is used to study the effects of chirality on self-assembly and surface modification, as demonstrated in spectroelectrochemical experiments. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO3S B3416855 DL-cysteine hydrochloride hydrate CAS No. 96998-61-7

Properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10318-18-0, 96998-61-7, 116797-51-4
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DL-Cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Production Methodologies for Cysteine Hydrochloride Monohydrate in Research

Industrial Synthesis Routes for L-Cysteine Hydrochloride Monohydrate

Historically, industrial production of L-cysteine has been dominated by extraction from natural protein sources. However, environmental and safety concerns have driven the development of advanced fermentation technologies as a viable alternative. google.com

The traditional and once most common method for industrial L-cysteine production is the acid hydrolysis of keratin (B1170402), a protein rich in this amino acid. encyclopedia.pub Keratinous materials such as human hair, poultry feathers, and pig bristles serve as the primary raw materials. researchgate.net This process involves heating the keratin source with concentrated hydrochloric acid (HCl) to break the peptide bonds and liberate the constituent amino acids. google.comresearchgate.net

The process typically involves the extraction of L-cystine, the oxidized dimer of cysteine, from the hydrolysate using activated charcoal. google.com The isolated L-cystine is then converted to L-cysteine through electrolytic reduction. google.com The final step to obtain the hydrochloride salt involves crystallization from an HCl solution. justia.com This extraction method, however, is fraught with challenges, including the use of large quantities of acid, the generation of unpleasant odors, and significant environmental issues related to the disposal of acidic and organic waste. google.comcore.ac.uk

Table 1: Typical Conditions for Keratin Hydrolysis

Parameter Value Reference
Raw Material Keratin (e.g., human hair, feathers) researchgate.net
Reagent Concentrated Hydrochloric Acid (HCl) researchgate.net
Temperature ~100°C researchgate.net
Duration 6 hours researchgate.net
Acid Requirement Approx. 27 kg HCl per 1 kg Cysteine researchgate.net

As a more sustainable and controlled alternative to keratin hydrolysis, fermentation-based production of L-cysteine has become increasingly prevalent. google.comencyclopedia.pub This method utilizes microorganisms, particularly genetically engineered strains of Escherichia coli, to produce L-cysteine from simple renewable feedstocks like glucose. google.comgoogle.comucl.ac.uk The European Food Safety Authority (EFSA) has evaluated and deemed safe L-cysteine hydrochloride monohydrate produced by several non-genetically and genetically modified E. coli K-12 strains for use as a flavouring additive. google.comucl.ac.uk

To achieve high yields, the microbial hosts are metabolically engineered. Key strategies include:

Overexpression of Feedback-Resistant Enzymes : The enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene, is a critical rate-limiting step in cysteine biosynthesis and is normally inhibited by L-cysteine. Using SAT variants that are insensitive to this feedback inhibition is a crucial adjustment. google.com

Enhancing Sulfur Assimilation : Modifying pathways to efficiently utilize different sulfur sources can improve production. google.com

Deletion of Degradation Pathways : Removing enzymes that break down L-cysteine, such as L-cysteine desulfhydrases, prevents loss of the final product. google.com

Overexpression of Exporter Proteins : High intracellular concentrations of L-cysteine can be toxic to the microbial cells. Overexpressing specific exporter proteins, such as YdeD in E. coli, helps to secrete the product into the fermentation broth, alleviating toxicity and improving yields. google.com

Following fermentation, the L-cysteine is recovered from the broth, purified, and crystallized as L-cysteine hydrochloride monohydrate. google.comjustia.com

Table 2: Examples of E. coli Strains in L-Cysteine Production

Strain Modification Status Application Reference
E. coli KCCM 80109 Non-Genetically Modified Production of L-cysteine hydrochloride monohydrate as a flavouring additive. google.com
E. coli KCCM 80197 Non-Genetically Modified Production of L-cysteine hydrochloride monohydrate as a flavouring additive. google.com
E. coli KCCM 80180 Genetically Modified Production of L-cysteine hydrochloride monohydrate as a flavouring additive. ucl.ac.uk
E. coli KCCM 80181 Genetically Modified Production of L-cysteine hydrochloride monohydrate as a flavouring additive. ucl.ac.uk

Laboratory-Scale Synthesis and Purification Techniques for DL-Cysteine Hydrochloride Monohydrate

In a laboratory setting, DL-cysteine is often prepared from its more stable oxidized form, DL-cystine. nih.gov A common and efficient method is the electrochemical reduction (cathodic cleavage) of the disulfide bond in cystine to yield two molecules of cysteine. core.ac.uk This method avoids the use of harsh chemical reducing agents like zinc or tin, which can introduce metallic ion contamination into the final product. core.ac.uk

The purification of the resulting cysteine and the preparation of its hydrochloride monohydrate salt are typically achieved through crystallization. A well-established technique involves the manipulation of solubility using hydrochloric acid and temperature. For instance, in a solution containing cysteine and other amino acids like serine and cystine, hydrochloric acid is added to a concentration of at least 15-20% by weight. google.com The solution is first held at a temperature of 20°C or higher to precipitate the less soluble L-cystine and any inorganic salts, which are then removed by filtration. google.comgoogleapis.com Subsequently, the filtrate, which contains the desired cysteine, is cooled to 10°C or lower (often between -10°C and -15°C). google.com This temperature drop significantly reduces the solubility of cysteine hydrochloride, causing it to crystallize as the monohydrate, which can then be isolated by filtration with high purity. google.comgoogle.com Purity can be further enhanced through recrystallization. google.com

Enantioselective Synthesis and Resolution Methods for Cysteine Isomers

The production of enantiomerically pure cysteine isomers (either L- or D-cysteine) is of significant interest. This can be accomplished either by synthesizing the desired isomer directly (enantioselective synthesis) or by separating a racemic mixture (resolution).

Enzymatic methods are highly valued for their stereospecificity and ability to function under mild conditions. encyclopedia.pub One prominent industrial method involves the enzymatic conversion of racemic DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) into L-cysteine. encyclopedia.pub This process utilizes a combination of three enzymes: an ATC racemase to convert D-ATC to L-ATC, an L-ATC hydrolase, and an S-carbamoyl-L-cysteine hydrolase. encyclopedia.pub

Another well-researched enzymatic route is the synthesis of L-cysteine from L-serine and a sulfur source. nih.gov For example, O-acetylserine sulfhydrase from Salmonella typhimurium can be used to produce L-cysteine from L-O-acetylserine and sodium hydrosulfide. nih.gov Research has demonstrated that this bioconversion can achieve a high molar yield of 94% and a productivity of 3.6 grams of L-cysteine per hour per gram of dry cell weight. nih.gov

When a synthesis results in a racemic mixture of DL-cysteine, various chiral separation techniques can be employed to resolve the enantiomers.

Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard analytical and preparative method for separating enantiomers. nih.gov For cysteine, teicoplanin-based chiral columns have been successfully used to resolve the D- and L-enantiomers. Ligand-exchange chromatography is another effective technique, where chiral selectors, such as derivatives of cysteine itself (e.g., S-trityl-(R)-cysteine), are used to achieve separation.

Crystallization : Crystallization-based methods represent a major industrial technique for chiral resolution. This can involve direct preferential crystallization or the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.

Novel Methods : Research into new separation technologies is ongoing. One innovative approach involves the enantioselective adsorption of thiolated molecules onto ferromagnetic surfaces. Depending on the magnetization direction of the surface, one enantiomer is preferentially adsorbed from a racemic mixture and can be subsequently collected.

Table 3: Overview of Chiral Separation Techniques for Cysteine

Technique Principle Example Application Reference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). Separation of D- and L-cysteine using a teicoplanin-based chiral column. nih.gov
Ligand-Exchange Chromatography Formation of transient diastereomeric complexes with a chiral selector in the mobile or stationary phase. Use of S-benzyl-(R)-cysteine and other derivatives as coated selectors to separate amino acid enantiomers.
Diastereomeric Crystallization Formation of diastereomeric salts with different physical properties (e.g., solubility) using a chiral resolving agent. A classical and industrially favored resolution technique.
Ferromagnetic Adsorption Enantioselective adsorption of chiral thiolated molecules onto a magnetized substrate. Separation of a racemic mixture of a cysteine-phenylalanine dipeptide.

Structural and Spectroscopic Characterization in Research

Crystallographic Studies of Cysteine Hydrochloride Monohydrate Isomers

Crystallographic techniques are essential for determining the precise solid-state structure of cysteine derivatives, revealing details about lattice parameters, space groups, and intermolecular interactions.

Single crystal X-ray diffraction (XRD) provides definitive information on the crystal structure of a compound. Studies on L-cysteine hydrochloride monohydrate, the enantiomeric form of D-cysteine hydrochloride monohydrate, have determined its crystal system and lattice parameters.

Research has shown that L-cysteine hydrochloride monohydrate crystallizes in the orthorhombic system with the noncentrosymmetric space group P2₁2₁2₁. asianpubs.org This space group indicates that the crystal lacks a center of inversion, a prerequisite for certain nonlinear optical (NLO) properties. researchgate.net The lattice parameters from different studies are in close agreement, confirming the crystal structure. For instance, one study reported lattice parameters of a = 19.425 Å, b = 7.115 Å, and c = 5.289 Å. asianpubs.org Another investigation found parameters of a = 5.4588 (9) Å, b = 7.1570 (11) Å, and c = 19.389 (3) Å. researchgate.net The differences in reported parameters can arise from variations in experimental conditions or refinement methods.

Crystallographic Data for L-Cysteine Hydrochloride Monohydrate from Single Crystal XRD Analysis
ParameterValue (Study 1) asianpubs.orgValue (Study 2) researchgate.net
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)19.4255.4588 (9)
b (Å)7.1157.1570 (11)
c (Å)5.28919.389 (3)
Volume (ų)764.186757.92

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystalline nature and phase purity of a bulk sample. The PXRD pattern of a crystalline material serves as a unique fingerprint. For L-cysteine hydrochloride monohydrate, PXRD patterns are recorded and the diffraction peaks are indexed. scielo.br The observed 2θ values from the PXRD pattern can be used with refinement software to calculate the lattice parameters, which are then compared with the more precise data obtained from single-crystal XRD for confirmation. researchgate.netspectroscopyonline.com This comparison ensures that the bulk material has the same crystalline structure as the single crystal analyzed. Studies have successfully used this method to confirm the structure of L-cysteine hydrochloride and its monohydrate. spectroscopyonline.com

The application of high pressure can induce significant changes in the crystal structure of amino acids, leading to phase transitions. Research using Raman spectroscopy has revealed that DL-cysteine undergoes a series of extended and reversible phase transitions as pressure increases. acs.orgnih.gov These transitions were observed for the first time in the racemic crystal of an amino acid at approximately 0.1, 1.5, 2.0, and 5 GPa. acs.orgnih.govresearchgate.net The transitions are related to the dynamics of the sulfhydryl (-SH) groups and changes in hydrogen bonding. acs.orgacs.org

In contrast, the orthorhombic form of L-cysteine also exhibits pressure-induced structural changes, but in a different pressure range, typically between 1.1 and 3 GPa. acs.orgnih.gov One study reported a transition to a new phase, L-cysteine-III, above 1.8 GPa, which was stable up to at least 4.2 GPa. ed.ac.uk Upon decompression, another distinct phase, L-cysteine-IV, was formed. ed.ac.uk These studies highlight the different behaviors of racemic and enantiomerically pure crystals under high pressure.

Pressure-Induced Phase Transitions in Cysteine Isomers
CompoundObserved Transition Pressures (GPa)Method of Observation
DL-Cysteine~0.1, 1.5, 2.0, ~5.0 acs.orgnih.govRaman Spectroscopy
L-Cysteine (Orthorhombic)1.1 - 3.0 (sequence of changes) acs.orgnih.govRaman Spectroscopy
L-Cysteine (Orthorhombic)>1.8 (to L-cysteine-III) ed.ac.ukX-ray Diffraction, Raman Spectroscopy

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods probe the vibrational and electronic properties of molecules, providing valuable insights into functional groups, bonding, and conformational states.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FTIR spectrum of L-cysteine hydrochloride monohydrate shows characteristic absorption bands that confirm the presence of its various functional groups. researchgate.netresearchgate.net For example, the stretching vibrations of the -NH₃⁺ group, C-H bonds, and the carbonyl group (C=O) of the carboxylic acid function appear at distinct wavenumbers. The analysis of these spectra helps in confirming the chemical identity and structure of the compound. researchgate.net

Key FTIR Absorption Bands for L-Cysteine Hydrochloride Monohydrate and Related Compounds
Wavenumber (cm⁻¹)Vibrational AssignmentReference
~3409 cm⁻¹N-H asymmetric stretching researchgate.net
~3290 cm⁻¹-NH stretching vibrations researchgate.net
~1400 cm⁻¹C-N stretching vibration researchgate.net

Raman spectroscopy, like FTIR, is a vibrational spectroscopy technique but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and is an excellent tool for studying the sulfhydryl (-SH) and disulfide (S-S) vibrations in cysteine and its derivatives. rsc.orgresearchgate.net

This technique has been instrumental in studying the pressure-induced phase transitions in both L- and DL-cysteine. acs.orgacs.org Changes in the Raman spectra, such as shifts in peak positions or the appearance and disappearance of bands, indicate structural transformations. acs.org For example, the pressure-induced changes in the spectra of DL-cysteine are more pronounced than in L-cysteine, suggesting a larger structural reconstruction that may involve significant conformational changes. acs.org The technique can effectively monitor the formation and breaking of disulfide bonds, providing critical information for studies involving cysteine's reactive thiol group. rsc.org

Characteristic Raman Shifts for Cysteine and its Derivatives
Wavenumber (cm⁻¹)Vibrational AssignmentReference
~2897 cm⁻¹CH₂ stretching researchgate.net
~942 cm⁻¹S-H bending vibrations researchgate.net
~774 cm⁻¹CH₂ rocking vibrations researchgate.net
~690 cm⁻¹C-S stretching vibrations researchgate.net
~640 cm⁻¹C-C stretching researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. For DL-Cysteine hydrochloride monohydrate, both ¹H NMR and ¹³C NMR spectra provide characteristic signals corresponding to the different nuclei in its structure.

In ¹H NMR spectra of L-Cysteine hydrochloride in D₂O, distinct peaks are observed for the protons in the molecule. chemicalbook.com The chemical shifts are influenced by the electronic environment of each proton. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com While specific spectral data for the DL-racemic mixture is available, studies on the individual L-enantiomer are more common and provide a clear example of the expected resonances. chemicalbook.comchemicalbook.com In studies of lead(II) complex formation with L-cysteine, NMR has been used to track the changes in chemical shifts upon binding of the metal ion, indicating the involvement of specific functional groups in coordination. researchgate.net

Below are typical chemical shift values observed for L-Cysteine hydrochloride in D₂O, which are representative for the cysteine moiety in the DL-form.

Interactive Data Table: Representative NMR Chemical Shifts for L-Cysteine Hydrochloride in D₂O

NucleusAtom PositionChemical Shift (ppm)Reference
¹Hα-CH~4.35 chemicalbook.com
¹Hβ-CH₂~3.13 - 3.18 chemicalbook.com
¹³CC=O (Carboxyl)~171.7 researchgate.net
¹³Cα-CH~54.8 researchgate.net
¹³Cβ-CH₂~25.5 researchgate.net

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

Terahertz Time-Domain Spectroscopy (THz-TDS) and Absorption Spectra Analysis

Terahertz time-domain spectroscopy (THz-TDS) is a valuable tool for investigating low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonds, which are prominent in crystalline solids like DL-Cysteine hydrochloride monohydrate. nih.govmdpi.com This technique is sensitive to the crystalline structure and can differentiate between various forms of a compound. mdpi.comresearchgate.net The THz region of the electromagnetic spectrum, typically ranging from 0.1 to 10 THz, corresponds to the energies of collective vibrational modes in molecules. nih.govnist.gov

Research has shown that amino acids exhibit characteristic absorption spectra in the THz range, which can serve as fingerprints for identification. uniroma1.itarxiv.org For instance, L-cysteine has been shown to have distinct absorption peaks at various frequencies within the THz range. nist.govuniroma1.it

Comparison of Anhydrate and Monohydrate Forms in THz Spectra

A surprising finding in the study of cysteine hydrochloride is the high similarity between the THz absorption spectra of the anhydrous (LCH) and monohydrate (LCHM) forms. spectroscopyonline.com Typically, the presence of crystalline water, which is highly absorbing in the THz region, leads to significant differences in the spectra of hydrates compared to their anhydrous counterparts. researchgate.netspectroscopyonline.com However, for L-cysteine hydrochloride, the characteristic peak positions in the THz spectra of both LCH and LCHM are nearly identical, with notable absorption peaks observed around 1.15 THz, 1.76 THz, and 2.40 THz. spectroscopyonline.com

The primary distinction lies in the intensity of the absorption peaks, which are generally higher for the monohydrate form (LCHM). spectroscopyonline.com Theoretical analysis using Density Functional Theory (DFT) suggests that the expected influence of hydrogen bonds from the water of crystallization is masked by the superposition of other vibrational modes and strong van der Waals interactions within the crystal lattice. spectroscopyonline.com In essence, the hydrogen bonds from the water molecule combine with existing interactions to form a mixed interaction dominated by van der Waals forces, which prevents a significant shift in the peak positions. spectroscopyonline.com

Interactive Data Table: Experimental THz Absorption Peaks for L-Cysteine Hydrochloride (LCH) and its Monohydrate (LCHM)

Compound FormPeak 1 (THz)Peak 2 (THz)Peak 3 (THz)Reference
Anhydrate (LCH)1.151.762.40 spectroscopyonline.com
Monohydrate (LCHM)1.151.762.40 spectroscopyonline.com
Polarity Analysis and Influence on THz Spectra

By calculating the molecular polarity index (MPI), studies have shown that L-cysteine hydrochloride monohydrate (LCHM) possesses a higher molecular polarity than its anhydrous form (LCH). This increased polarity in the monohydrate leads to a stronger interaction with the THz electric field, resulting in more intense characteristic absorption peaks. spectroscopyonline.com This analysis provides a theoretical basis for understanding why the peak intensities differ while their positions remain largely unchanged, offering a novel perspective on the interplay between hydration, molecular polarity, and THz spectroscopic response. spectroscopyonline.com

Optical Properties and Nonlinear Optical (NLO) Applications Research

The optical properties of DL-Cysteine hydrochloride monohydrate have been investigated due to the interest in amino acid-based crystals for nonlinear optical (NLO) applications. icm.edu.plresearchgate.net Amino acids are attractive for NLO materials because they are chiral and dipolar, possessing both electron donor and acceptor groups, which can lead to significant second-order optical nonlinearities. icm.edu.pl

UV-Vis Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy is a fundamental technique used to assess the optical transparency and determine the optical bandgap of materials. For a material to be suitable for NLO applications, it should have a wide transparency window in the visible and near-UV regions. icm.edu.plresearchgate.net

Studies on L-cysteine hydrochloride monohydrate single crystals show good optical transmittance throughout the entire visible region, with a lower cutoff wavelength reported at 203 nm. researchgate.net The optical bandgap (Eg) is a crucial parameter, and a large bandgap is indicative of the material's wide transparency range. icm.edu.pl The bandgap is typically calculated from the absorption spectrum using a Tauc plot. icm.edu.plresearchgate.net Research findings for the optical bandgap of L-cysteine hydrochloride monohydrate vary, with reported values of 3.8 eV and 4.80 eV in different studies. icm.edu.plresearchgate.net This wide bandgap suggests that the crystal has high dielectric behavior, which allows it to induce polarization when subjected to powerful incident radiation, a key feature for NLO materials. icm.edu.pl Another study on a related complex, L-Cysteine hydrochloride monohydrate lithium sulphate, reported a band gap of 4.49 eV. researchgate.net

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is only possible in materials that lack a center of symmetry (non-centrosymmetric), a condition met by crystals of chiral molecules like L-cysteine. icm.edu.plresearchgate.net

The SHG efficiency of L-cysteine hydrochloride monohydrate has been confirmed using the Kurtz powder technique. icm.edu.pl In these tests, a high-intensity laser, such as an Nd:YAG laser, is directed at a powdered sample of the crystal. The emission of green light (at half the wavelength of the incident laser) confirms the SHG property. researchgate.net Studies have demonstrated that L-cysteine hydrochloride monohydrate exhibits a notable SHG efficiency, with some reports indicating it is higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.net This makes it a promising candidate for frequency conversion applications in optical devices. icm.edu.plresearchgate.net

Photoconductivity Studies

Photoconductivity studies on L-cysteine hydrochloride monohydrate (LCB) crystals have revealed insights into the material's electrical properties upon illumination. Research indicates that these crystals exhibit negative photoconductivity. researchgate.net This phenomenon is characterized by a decrease in electrical conductivity when the material is exposed to light.

The study of photocurrent as a function of the applied electric field demonstrates a linear increase in photocurrent with the field. This relationship suggests the presence of space charge limited currents, which arise from the accumulation of charge carriers injected into the material. The linear dependence is a key characteristic observed in the photoconductive behavior of these crystals.

Z-scan Measurements for Third Order Nonlinear Behavior

Z-scan analysis is a widely used technique to determine the third-order nonlinear optical (NLO) properties of materials, including the nonlinear absorption and nonlinear refraction. For L-cysteine hydrochloride monohydrate, Z-scan measurements have been employed to characterize its third-order NLO behavior. researchgate.net

Studies utilizing a femtosecond Ti-sapphire laser have been conducted to analyze both open and closed aperture Z-scan measurements. researchgate.net The open-aperture configuration provides information about the nonlinear absorption, while the closed-aperture setup reveals the sign and magnitude of the nonlinear refractive index.

In one such study, the Z-scan was performed using a Ti-sapphire laser. The results from these measurements are crucial for understanding the potential of L-cysteine hydrochloride monohydrate in applications such as optical limiting and all-optical switching. The key parameters obtained from Z-scan measurements are the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).

The following table presents the third-order nonlinear optical properties determined for L-arginine hydrochloride monohydrate, which can serve as an illustrative example of the parameters derived from Z-scan measurements.

Table 1: Third-Order Nonlinear Optical Properties of L-arginine hydrochloride monohydrate

Property Value Unit
Nonlinear absorption coefficient (β) 9.2194 x 10⁻⁴ cm/W
Nonlinear refractive index (n₂) 1.7129 x 10⁻⁷ cm²/W
Real part of nonlinear susceptibility (Re χ⁽³⁾) 1.1573 x 10⁻⁵ esu

Data sourced from a study on L-arginine hydrochloride monohydrate. amazonaws.com

Biochemical and Cellular Research Applications of Dl Cysteine Hydrochloride Monohydrate

Role in Redox Biology and Antioxidant Systems

The thiol group of cysteine is highly reactive and susceptible to oxidation, making it a key player in cellular redox homeostasis. mdpi.com DL-Cysteine hydrochloride monohydrate provides a readily available source of cysteine for in vitro and cell culture studies investigating these processes.

DL-Cysteine hydrochloride monohydrate is a well-established precursor for the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant. caissonlabs.com The availability of cysteine is often the rate-limiting factor for GSH synthesis. mdpi.com In cellular systems, GSH plays a crucial role in detoxifying reactive oxygen species (ROS) and maintaining the cellular redox environment. Research utilizing DL-cysteine hydrochloride monohydrate in cell culture has demonstrated its ability to bolster cellular health and viability by enhancing GSH production, thereby protecting cells from oxidative damage. caissonlabs.com The synthesis of GSH from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—is a two-step enzymatic process.

The dependence of GSH synthesis on cysteine availability is a critical aspect of cellular antioxidant defense. Studies have shown that in isolated astrocytes, the cystine/glutamate antiporter (system xc-) is a key source of cysteine for GSH production. mdpi.com This highlights the importance of extracellular cysteine and its transport for maintaining intracellular GSH levels.

The cysteine/cystine (Cys/CySS) redox couple is a major thiol/disulfide redox system in the extracellular environment, particularly in blood plasma. nih.gov The redox potential of this couple (EhCySS) is a key indicator of systemic redox status and has been linked to various physiological and pathological conditions. nih.gov DL-Cysteine hydrochloride monohydrate is utilized in research to modulate the extracellular Cys/CySS redox state and study its impact on cellular signaling and function.

Alterations in the extracellular Cys/CySS redox balance can influence intracellular signaling pathways, including those involving mitochondrial oxidation and the activation of transcription factors like NF-κB. nih.gov Research has shown that different cell types exhibit distinct responses to changes in the Cys/CySS redox state, affecting processes such as proliferation and apoptosis. nih.gov

Recent research has uncovered a significant role for cysteine in the form of persulfidation, a post-translational modification where a sulfur atom is added to the thiol group of a cysteine residue to form a persulfide (-SSH). This modification is increasingly recognized as a key mechanism in hydrogen sulfide (B99878) (H₂S) signaling. researchgate.net H₂S, produced endogenously from L-cysteine by enzymes like cystathionine-γ-lyase (CSE) and L-cysteine desulfhydrase (DES), can persulfidate target proteins, thereby modulating their activity. nih.govnih.gov

For instance, in plant guard cells, abscisic acid (ABA) signaling involves the DES1-mediated production of H₂S from L-cysteine. researchgate.netnih.gov This H₂S then leads to the persulfidation and activation of proteins involved in stomatal closure, such as the NADPH oxidase RBOHD. researchgate.net Studies using L-cysteine have demonstrated its ability to stimulate H₂S synthesis and subsequent persulfidation events. nih.gov

Contributions to Protein Structure and Function

The unique chemical properties of the cysteine side chain are fundamental to protein structure and function, primarily through the formation of disulfide bonds and its involvement in the protein folding process.

The oxidation of the thiol groups of two cysteine residues forms a disulfide bond (or disulfide bridge), creating a cystine residue. youtube.com This covalent linkage is a critical feature in stabilizing the tertiary and quaternary structures of many proteins, particularly those that are secreted or exposed to the extracellular environment. youtube.comfrontiersin.org The formation of these bonds helps to lock a protein into its native, functional conformation. frontiersin.org

The process of disulfide bond formation is an oxidation reaction that can be facilitated by enzymes in biological systems. youtube.com In laboratory settings, the formation of disulfide bridges is a key consideration in the synthesis and refolding of proteins. The stability conferred by disulfide bonds is crucial for the biological activity of many proteins, including enzymes, hormones, and antibodies. youtube.commdpi.com For example, the different chains of antibodies are held together by disulfide bonds. youtube.com

Cysteine and the formation of disulfide bonds play a significant role in the complex process of protein folding. The correct pairing of cysteine residues to form native disulfide bonds is often a critical step in achieving the final, functional three-dimensional structure of a protein. nih.gov Misfolded proteins with incorrect disulfide pairings are often non-functional and can be targeted for degradation.

Research has shown that the presence of cysteine can influence protein folding pathways. In some cases, the formation of non-native disulfide bonds can trap proteins in misfolded conformations. nih.govrsc.org Conversely, the specific interactions between cysteine residues can also guide the folding process and expedite the search for the native state by reducing the conformational space that needs to be explored. nih.gov Studies on the oxidative folding of proteins like bovine pancreatic trypsin inhibitor (BPTI) and ribonuclease A have demonstrated that the addition of cysteine, along with an oxidizing agent, can promote the formation of the native structure. nih.gov

Table 1: Research Findings on the Role of Cysteine in Biochemical Processes

Process Key Finding Model System/Molecule Significance
Glutathione Synthesis Cysteine availability is the rate-limiting step for the synthesis of the antioxidant glutathione (GSH). mdpi.com Primary astrocytes Highlights the importance of cysteine transport for cellular antioxidant capacity. mdpi.com
Cellular Redox Balance The extracellular cysteine/cystine redox potential influences intracellular signaling pathways and cellular responses like proliferation and apoptosis. nih.gov Vascular cells Demonstrates the role of extracellular redox environment in controlling cellular function. nih.gov
Cysteine-Persulfidation L-cysteine serves as a substrate for enzymes that produce H₂S, which in turn persulfidates and modulates the activity of target proteins. researchgate.netnih.govnih.gov Plant guard cells, Myocardium Reveals a key signaling mechanism for H₂S in various biological processes. researchgate.netnih.govnih.gov
Disulfide Bond Formation The formation of disulfide bonds between cysteine residues is crucial for stabilizing the structure of secreted proteins and antibodies. youtube.comfrontiersin.org General protein structure Emphasizes the role of covalent bonds in maintaining protein integrity and function. youtube.comfrontiersin.org
Protein Folding Cysteine residues can influence folding pathways, with correct disulfide bond formation being essential for achieving the native protein structure. nih.govnih.gov Bovine pancreatic trypsin inhibitor (BPTI), Ribonuclease A Illustrates the dual role of cysteine in both guiding and potentially misguiding the protein folding process. nih.govnih.gov

Cell Culture Applications

L-Cysteine hydrochloride monohydrate is a common supplement in various cell culture media, where it plays a crucial role in maintaining cellular health and function. rpicorp.comhimedialabs.com It is recognized as a semi-essential, sulfur-containing amino acid vital for the growth and viability of cells in culture. albertbio.comsigmaaldrich.com

L-Cysteine hydrochloride monohydrate is a key ingredient in several types of specialized cell culture media. sigmaaldrich.comsigmaaldrich.com For instance, it is used in the formulation of yeast dropout media, which are synthetic media lacking specific nutrients to select for yeast strains that have been transformed with a plasmid containing the corresponding gene. albertbio.comsigmaaldrich.com It is also a component of Differential Reinforced Clostridial Medium (DRCM), a broth used for the isolation and cultivation of Clostridia. sigmaaldrich.comsigmaaldrich.comneogen.com Its inclusion in these media is essential for supporting the growth of the target microorganisms. albertbio.comsigmaaldrich.com

Below is a table showing examples of media supplements that include cysteine.

ComponentAmount per Liter of Medium (mg)
Adenine18
p-Aminobenzoic acid8
Leucine (B10760876)380
Alanine76
Arginine76
Asparagine76
Aspartic acid76
Cysteine 76
Glutamic acid76
This table is based on a published formulation for Yeast Synthetic Drop-out Medium Supplement.

L-cysteine is critical for supporting robust cell growth and maintaining viability in culture for several reasons. rpicorp.comsigmaaldrich.com It acts as a substrate for protein synthesis, where its thiol group is essential for forming disulfide bonds that stabilize protein structure. himedialabs.comsigmaaldrich.com Furthermore, L-cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress. rpicorp.comhimedialabs.comrpicorp.com By reducing oxidative damage, it helps maintain a healthy cellular environment conducive to growth. himedialabs.com Studies have shown that enriching culture media with L-cysteine can significantly improve cell viability and growth rates, particularly after cryopreservation, a process that imposes considerable oxidative stress on cells. nih.gov For example, the addition of L-cysteine to post-thaw medium increased the viability of human peritoneal mesothelial cells and resulted in a two-fold greater cell growth compared to controls. nih.gov

Key roles of L-cysteine in supporting cell growth and viability include:

Protein Synthesis: Provides the thiol group for disulfide linkages, crucial for protein folding and stability. himedialabs.com

Antioxidant Defense: Serves as a precursor for glutathione, which detoxifies reactive oxygen species. rpicorp.comhimedialabs.com

Nutrient Source: Acts as a source of sulfur for various cellular components. himedialabs.com

Detoxification: Its metabolites, hypotaurine (B1206854) and taurine (B1682933), can help detoxify culture media. himedialabs.com

Metabolic Pathways and Intermediary Metabolism

L-cysteine is a central molecule in sulfur metabolism. Cells have evolved intricate pathways for its synthesis and tightly regulate its intracellular concentration to meet metabolic demands while avoiding toxicity. mdpi.comnih.gov

Microorganisms and other organisms utilize two primary pathways for the biosynthesis of L-cysteine. mdpi.comnih.gov

Synthesis from L-Serine: In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, L-cysteine is synthesized from L-serine in a two-step process. mdpi.comnih.govencyclopedia.pub

First, the enzyme L-serine O-acetyltransferase (SAT), encoded by the cysE gene, acetylates L-serine to form O-acetyl-L-serine (OAS). mdpi.comnih.gov This step is often the rate-limiting step and is subject to feedback inhibition by L-cysteine. mdpi.comnih.gov

Second, the enzyme O-acetyl-L-serine (thiol)-lyase (OASS) incorporates a sulfide ion into OAS to produce L-cysteine. mdpi.comsemanticscholar.org

Synthesis from L-Methionine (Reverse Transsulfuration Pathway): Some organisms, including certain yeasts and bacteria, can produce L-cysteine from L-methionine via the reverse transsulfuration pathway. mdpi.comnih.govnih.gov This pathway involves the conversion of L-methionine to homocysteine, which is then combined with L-serine to form cystathionine (B15957). Finally, cystathionine is cleaved to yield L-cysteine. mdpi.comresearchgate.net

PathwayPrecursor(s)Key EnzymesOrganisms
Direct Sulfhydrylation L-Serine, SulfideL-Serine O-acetyltransferase (SAT), O-acetyl-L-serine (thiol)-lyase (OASS)E. coli, C. glutamicum, Plants mdpi.comnih.govencyclopedia.pub
Reverse Transsulfuration L-Methionine, L-SerineCystathionine beta-synthase (CBS), Cystathionine gamma-lyase (CSE)S. cerevisiae, P. putida mdpi.comnih.gov

Microbial cells must carefully control the intracellular concentration of L-cysteine, as high levels can be toxic. mdpi.com This regulation is achieved through a combination of controlling synthesis, degradation, and transport across the cell membrane. semanticscholar.orgresearchgate.net In bacteria like E. coli and Bacillus subtilis, global regulators (CysB and CymR, respectively) control both the synthesis and transport of cysteine. semanticscholar.orgresearchgate.net These systems respond to the availability of sulfur sources and metabolic intermediates. semanticscholar.orgnih.gov To prevent product-associated cytotoxicity, microorganisms possess exporter systems that actively transport excess L-cysteine out of the cell. mdpi.comresearchgate.net The uptake of cysteine (often in its oxidized form, cystine) from the environment is mediated by specific transporters, such as ABC transporters and symporters, whose activity is also tightly regulated. researchgate.netnih.gov For instance, in Salmonella typhimurium, the transport system CTS-1 is part of the cysteine regulon and is induced under conditions of sulfur limitation. nih.gov

L-cysteine is the primary physiological sulfur source for the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for a wide range of proteins involved in electron transport, metabolic reactions, and DNA maintenance. nih.govmdpi.com The assembly of Fe-S clusters is initiated by a class of enzymes called cysteine desulfurases (e.g., IscS, NifS, SufS). nih.govmdpi.com These enzymes mobilize the sulfur atom from L-cysteine, forming a persulfide intermediate on a conserved cysteine residue within the enzyme's active site. nih.govmdpi.com This sulfur is then transferred to a scaffold protein where the Fe-S cluster is assembled before being transferred to its final destination apo-protein. mdpi.com

In addition to its role in Fe-S cluster formation, cysteine metabolism is a source of hydrogen sulfide (H₂S), a gaseous signaling molecule. albertbio.comsigmaaldrich.com H₂S can be generated from L-cysteine through the action of several enzymes, including cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) working in conjunction with cysteine aminotransferase. nih.gov While L-cysteine is the primary substrate, research has also shown that H₂S can be produced from D-cysteine via a distinct pathway involving D-amino acid oxidase (DAO) and 3MST. nih.gov

Neurobiological Research

DL-Cysteine hydrochloride, and more specifically its L-isomer, exhibits activity as an agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. nih.govpnas.org Though L-Cysteine lacks the omega carboxyl group typically required for excitotoxic actions via excitatory amino acid receptors, it paradoxically induces neuronal death similar to that caused by NMDA. nih.govproquest.comresearchgate.net This excitotoxic effect is preventable by NMDA antagonists, which points to the NMDA receptor as a primary target for cysteine's actions. nih.govproquest.comresearchgate.net Research has demonstrated that L-cysteine can potentiate the influx of calcium ions (Ca2+) evoked by NMDA. nih.govproquest.comresearchgate.net

The excitotoxic potential of L-cysteine is significantly enhanced in the presence of physiological concentrations of bicarbonate ions. nih.gov This observation has led to the consideration of L-cysteine as a bicarbonate-sensitive endogenous excitotoxin. nih.gov In laboratory settings, L-cysteine has been shown to be more potent than beta-N-methylamino-L-alanine, another bicarbonate-dependent excitotoxin implicated in a neurodegenerative disorder. nih.gov Studies on primary cultures of cortical neurons have confirmed that L-cysteine is toxic to these cells, albeit at higher concentrations than glutamate. nih.gov The neurotoxic effects of L-cysteine, both in vitro and in vivo, are primarily mediated through the NMDA receptor, with some involvement of the quisqualate receptor at higher concentrations. nih.gov

Table 1: Investigated Mechanisms of L-Cysteine's Agonist-like Action at the NMDA Receptor

Proposed Mechanism Description References
Increased Extracellular Glutamate Inhibition of glutamate reuptake or stimulation of its release, leading to elevated extracellular glutamate levels. nih.govproquest.com
Formation of Toxic Analogs Generation of cysteine alpha-carbamate, a toxic analog of NMDA. nih.govproquest.com
Generation of Oxidized Derivatives Formation of toxic oxidized cysteine derivatives that have direct excitotoxic properties. nih.govproquest.comresearchgate.net
Chelation of Zinc Ions (Zn2+) Chelation of Zn2+, which normally blocks the NMDA receptor-ionophore, leading to its unblocking. nih.govproquest.comresearchgate.net
Direct Redox Interaction Direct interaction with the redox site(s) on the NMDA receptor. nih.govproquest.comresearchgate.net
Generation of Free Radicals Production of reactive oxygen species through autoxidation. nih.govproquest.comresearchgate.net
Formation of S-nitrosocysteine Generation of S-nitrosocysteine, which can modulate NMDA receptor function. nih.govproquest.comresearchgate.net
Formation of Neurotoxic Catecholamine Derivatives Generation of neurotoxic derivatives such as 5-S-cysteinyl-3,4-dihydroxyphenylacetate (cysdopac). nih.govproquest.com

L-Cysteine is recognized as one of the more toxic amino acids, particularly to the central nervous system. researchgate.net Its neurotoxicity is primarily attributed to its excitotoxic properties, which are mediated through complex interactions with NMDA receptors. nih.govproquest.comresearchgate.net Excitotoxic injury and neuronal death can result from several mechanisms initiated by L-cysteine. researchgate.net An excess of L-cysteine has proven to be neurotoxic in developing animals and in cultured neurons. proquest.com This neuronal damage may hold clinical significance in the context of several neurological disorders. proquest.com

A key aspect of L-cysteine's neurotoxicity is its ability to induce excitotoxic brain damage, a characteristic it shares with other excitatory amino acids despite its atypical chemical structure. nih.gov The neurotoxic effects are not solely from direct action but also from potentiating the effects of glutamate. nih.gov In vivo studies have shown that at doses where it is not toxic by itself, cysteine can enhance the toxicity of glutamate. nih.gov This synergistic effect suggests that cysteine may act by reducing the redox site of the NMDA receptor-ionophore complex, thereby increasing its sensitivity to glutamate. nih.gov

The chemical reactivity of the thiol group in cysteine is a central factor in its toxicity. researchgate.net This can lead to the autoxidation of cysteine and the subsequent generation of reactive oxygen species (ROS). researchgate.net The formation of S-nitrosocysteine and neurotoxic dopamine (B1211576) derivatives also contributes to its toxic profile. researchgate.net

Table 2: Summary of L-Cysteine Neurotoxicity Mechanisms

Mechanism Category Specific Action Consequence References
Receptor-Mediated Evokes NMDA-like excitotoxic neuronal death and potentiates NMDA-evoked Ca2+ influx. Neuronal damage and death. nih.govnih.govproquest.comresearchgate.net
Synergistic Action Potentiates the neurotoxic effects of glutamate. Enhanced excitotoxicity. nih.gov
Chemical Reactivity Autoxidation of the thiol group. Generation of reactive oxygen species (ROS). researchgate.net
Metabolic Transformation Formation of toxic derivatives like cysteine-α-carbamate, oxidized cysteine derivatives, and S-nitrosocysteine. Direct excitotoxic effects and modulation of receptor function. nih.govproquest.comresearchgate.net
Ion Channel Modulation Chelation of Zn2+ ions that block the NMDA receptor channel. Unblocking of the ion channel, leading to increased ion flow. nih.govproquest.comresearchgate.net

The NMDA receptor is subject to redox modulation, a process in which its activity is regulated by reducing and oxidizing agents. nih.govnih.govresearchgate.net This regulation is mediated by multiple cysteine residues located on different NMDA receptor subunits. nih.govnih.govresearchgate.net These cysteine residues can form disulfide bonds when oxidized, which alters the receptor's function. nih.gov The redox status of these specific cysteine residues is a critical determinant of NMDA receptor function. nih.govresearchgate.net

L-Cysteine, as a thiol-containing amino acid, can directly interact with these redox modulatory sites. nih.govproquest.comresearchgate.net One of the proposed mechanisms for cysteine's neurotoxicity is its ability to reduce the disulfide bonds of the redox site(s) on the NMDA receptor. nih.gov This reduction can potentiate the receptor's response to agonists like glutamate. nih.gov The redox modulation of the NMDA receptor is characterized by the enhancement of NMDA-evoked responses by sulfhydryl reducing agents, such as dithiothreitol (B142953) (DTT), and the decrease in responses by oxidizing agents. nih.gov

Research has identified specific pairs of cysteine residues on the NR1 and NR2A subunits of the NMDA receptor that are responsible for different kinetic components of redox modulation. nih.gov The redox state of these cysteine pairs not only affects the receptor's response to agonists but also modulates its sensitivity to inhibition by zinc ions (Zn2+). nih.gov It is suggested that the redox status of these cysteine residues determines the sensitivity of the NMDA receptor to high-affinity Zn2+ inhibition, acting as molecular "cysteine switches". nih.gov

Table 3: Key Cysteine Residues in NMDA Receptor Redox Modulation

Receptor Subunit Cysteine Residues Role in Redox Modulation Reference
NR2A Cys 87 and Cys 320 Underlie the fast component of redox modulation. nih.gov
NR1 Cys 79 and Cys 308 Underlie the intermediate component of redox modulation. nih.gov
NR1 Cys 744 and Cys 798 Underlie the persistent component of redox modulation. nih.gov

Immunological Studies

L-cysteine has been shown to influence the levels of sulfhydryl groups in lymphatic organs. nih.gov Studies involving the incubation of rat lymphoid cells with L-cysteine have demonstrated changes in both protein and nonprotein sulfhydryl content. nih.gov A notable finding is the marked increase in the intracellular content of free, reduced-form cysteine when cells are continuously supplied with it from the incubation medium. nih.gov

The maintenance of transported L-cysteine within thymocytes in its reduced (-SH) form is dependent on its constant presence in the surrounding medium. nih.gov The metabolic products of cysteine, including those in the oxidative taurine pathway (taurine, cysteinesulfinic acid, and cysteic acid), as well as glutathione and mixed disulfides, increase in proportion to the duration of cysteine uptake, but not necessarily in proportion to the increasing intracellular levels of free cysteine. nih.gov These findings suggest that high levels of free cysteine can alter the sulfhydryl/disulfide equilibrium of low molecular weight thiols, which in turn reflects changes in cellular metabolism and function. nih.gov

Table 4: Effect of L-Cysteine Incubation on Rat Lymphoid Cells

Parameter Observation Reference
Intracellular Cysteine Marked increase in free (reduced form) cysteine content with constant supply. nih.gov
Mitogen Response Initial incubation time-dependent increase in incorporation of thymidine, uridine, and leucine in PHA-stimulated lymph node cells, followed by inhibition of PHA-response with constant supply. nih.gov
Cysteine Metabolites Levels of taurine, cysteinesulfinic acid, cysteic acid, and glutathione increased proportionally to the time of cysteine uptake. nih.gov
Sulfhydryl/Disulfide Equilibrium High amounts of free cysteine alter the -SH/SS equilibrium of low molecular thiols. nih.gov

Delayed-type hypersensitivity (DTH) reactions are T-cell mediated immune responses. mdpi.commedscape.com Recent research has implicated cysteine-type cathepsins, a class of proteases, in the effector phase of cutaneous DTH reactions. nih.govthno.org These reactions are characterized by the infiltration of mononuclear leukocytes, primarily T cells and monocytes/macrophages. medscape.comnih.gov

In a model of acute cutaneous DTH, strong activity of cysteine-type cathepsins was observed in the inflamed tissue and draining lymph nodes. nih.gov Specifically, cathepsin B was found to be expressed by various immune cells, including neutrophils, dendritic cells, macrophages, B cells, T cells, and natural killer (NK) cells within the inflamed area. nih.gov This suggests a role for these cysteine proteases in the inflammatory processes that characterize the DTH response. nih.govthno.org The regulation of amino acid availability, including cysteine, by antigen-presenting cells like dendritic cells is also a crucial factor in controlling T-cell activation and proliferation during an immune response. nih.gov Dendritic cells can take up cystine (the oxidized form of cysteine) and release cysteine, which is required for T-cell activation. nih.gov

Advanced Analytical and Methodological Research

Electrochemical Sensing Techniques for Cysteine Determination

Electrochemical methods offer a robust platform for the determination of cysteine, primarily by exploiting the electro-oxidation of its thiol group. nih.gov However, direct oxidation at conventional electrodes often requires high overpotentials. nih.gov To overcome this, chemically modified electrodes (CMEs) are extensively developed to enhance electrocatalytic activity and improve analytical performance. myfoodresearch.comrsc.org

Various materials have been employed to modify working electrodes such as glassy carbon electrodes (GCEs), carbon paste electrodes, and screen-printed electrodes. rsc.org For instance, a glassy carbon electrode modified with ordered mesoporous carbon (OMC) demonstrated excellent electrocatalytic effects toward cysteine oxidation. acs.org At a pH of 2.0, this OMC/GC electrode exhibited a linear response in the concentration range of 18–2500 μmol L⁻¹ with a low detection limit of 2.0 nmol L⁻¹. acs.org Another approach involves using a cyclotricatechylene (CTC) modified carbon electrode, which allows for the selective detection of cysteine in the presence of structurally similar compounds like homocysteine and glutathione (B108866). nih.gov This sensor achieved a detection limit of approximately 0.6 μM in buffer solution. nih.gov

Researchers have also explored the use of metal complexes and nanoparticles as modifiers. A sensor based on a Ru(III) Schiff base complex, multi-walled carbon nanotubes, and Nafion showed a detection limit of 0.11 mg/L using flow injection analysis. researchgate.net Similarly, palladium nanoparticles (PdNPs) on a Ti₃C₂Tₓ (MXene) matrix provided a stable and sensitive platform for L-cysteine detection, with a detection limit of 0.14 μM. rsc.org The use of ternary silver-copper (B78288) sulfides has also proven effective, with an electrode based on jalpaite (Ag₃CuS₂) and metallic silver showing promising electrocatalytical performance for cysteine oxidation. nih.gov Furthermore, hydrogen-terminated boron-doped diamond powder (H-BDDP)-printed electrodes have been shown to be highly sensitive and disposable sensors for cysteine detection, with a limit of detection of 0.620 μM. researchgate.net

Table 1: Performance of Various Electrochemical Sensors for Cysteine Determination

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Ordered Mesoporous Carbon (OMC) on GCEAmperometry18–2500 μmol L⁻¹2.0 nmol L⁻¹ acs.org
Cyclotricatechylene (CTC) on Carbon ElectrodeCyclic VoltammetryNot specified0.6 μM nih.gov
Ru(III) Schiff Base Complex/MWCNT/NafionFlow Injection Amperometry50–500 mg/L0.11 mg/L researchgate.net
Pd@Ti₃C₂Tₓ (MXene) on GCENot specified0.5–10 μM0.14 μM rsc.org
Jalpaite (Ag₃CuS₂) and Metallic SilverAmperometryNot specifiedNot specified nih.gov
Hydrogen-terminated Boron-Doped Diamond Powder (H-BDDP)Linear Sweep Voltammetry1–194 μM0.620 μM researchgate.net

Combination of Nanoparticles with Spectroscopic Methods for Detection

The unique optical properties of nanoparticles, particularly their size- and shape-dependent characteristics, make them ideal for developing spectroscopic sensing methods. nih.gov Gold (AuNPs) and silver (AgNPs) nanoparticles are widely used due to their intense surface plasmon resonance (SPR) bands, which are highly sensitive to changes in the local dielectric environment caused by analyte interaction. nih.govacs.org

Colorimetric detection is a common strategy. For example, L-cysteine functionalized AuNPs have been used as a colorimetric probe. nih.gov The principle often relies on the aggregation of nanoparticles induced by the target analyte, leading to a red shift in the SPR peak and a visible color change from red to blue or gray. nih.govresearchgate.net One study reported a colorimetric sensor for cysteine using Co/Zn-grafted mesoporous silica (B1680970) nanoparticles, which achieved a detection limit as low as 0.24 nM. rsc.org Another method utilizing polyvinylpyrrolidone-stabilized AgNPs in the presence of barium ions detected cysteine down to 2.8 μM. researchgate.netresearchgate.net The interaction between cysteine's sulfhydryl group and the nanoparticle surface is key to these sensing mechanisms. acs.orgnih.gov

Fluorometric methods using nanoparticles have also been developed. L-cysteine protected copper nanoparticles (Cyst-Cu NPs) have been synthesized and used as a colorimetric sensor. nih.gov In another study, the fluorescence intensity of mercaptoacetic acid-capped CdSe/ZnS quantum dots was found to increase in the presence of L-cysteine, allowing for its sensitive detection with a limit of 3.8 nmol L⁻¹. nih.gov

Table 2: Nanoparticle-Based Spectroscopic Methods for Cysteine Detection

Nanoparticle SystemDetection MethodLinear RangeLimit of Detection (LOD)Reference
Co/Zn-grafted mesoporous silica nanoparticlesColorimetric0.8–50 nM0.24 nM rsc.org
Polyvinylpyrrolidone-stabilized AgNPs with Ba²⁺Colorimetric (SPR)3.2–8.2 μM2.8 μM researchgate.netresearchgate.net
L-cysteine functionalized AuNPs (AuNPs@Cyst)ColorimetricNot specifiedNot specified nih.gov
Mercaptoacetic acid-capped CdSe/ZnS QDsFluorometric10–800 nmol L⁻¹3.8 nmol L⁻¹ nih.gov
L-cysteine protected CuNPsColorimetricNot specifiedNot specified nih.gov

Biosensor Development for Cysteine Quantification

Biosensors for cysteine quantification integrate a biological recognition element with a physicochemical transducer, offering high selectivity and sensitivity. myfoodresearch.com Enzymatic biosensors are a prominent category. One such sensor immobilizes the horseradish peroxidase (HRP) enzyme on a reduced graphene oxide modified glassy carbon electrode (HRP/rGO/GCE). enpress-publisher.comresearchgate.netenpress-publisher.com This electrochemical biosensor demonstrated a wide linear range from 0 µM to 1 mM for L-cysteine, with a detection limit of 0.32 µM. enpress-publisher.comresearchgate.net Another approach utilizes laccase from Aspergillus oryzae modified on a carbon paste electrode for the determination of L-cysteine in the presence of hydroquinone. researchgate.net

A novel potentiometric biosensor was developed using intact Trichosporon jirovecii yeast cells, which produce the enzyme L-cysteine desulfhydrase. nih.gov The cells were immobilized on the membrane of a solid-state Ag₂S electrode. The enzyme catalyzes the hydrolysis of L-cysteine into products including sulfide (B99878) ions, which are potentiometrically measured. nih.gov This biosensor exhibited a broad linear response range of 1.7–1250 µmol L⁻¹ and a detection limit of approximately 1 µmol L⁻¹. nih.gov

Self-powered biosensors represent an innovative frontier. A glucose/O₂ biofuel cell (BFC) was engineered as a self-powered sensing platform for L-cysteine. capes.gov.bracs.org The detection mechanism is based on the inhibition of the bioanode's enzyme by Cu²⁺ ions and its subsequent reactivation by L-cysteine, which preferentially binds to the copper ions. capes.gov.bracs.org The change in the open-circuit potential of the BFC is proportional to the L-cysteine concentration, with a reported linear range of 20 nM to 3 μM and a very low detection limit of 10 nM. capes.gov.bracs.org Genetically encoded biosensors are also being developed, using transcriptional regulators that respond to L-cysteine to control the expression of a reporter protein, enabling high-throughput screening applications. nih.gov

Table 3: Characteristics of Biosensors for Cysteine Quantification

Biosensor TypeBiological ComponentTransducer/PrincipleLinear RangeLimit of Detection (LOD)Reference
Enzymatic ElectrochemicalHorseradish Peroxidase (HRP)Amperometry (rGO/GCE)0 µM–1 mM0.32 µM enpress-publisher.comresearchgate.netenpress-publisher.com
Enzymatic PotentiometricL-cysteine desulfhydrase (T. jirovecii cells)Potentiometry (Ag₂S electrode)1.7–1250 µmol L⁻¹~1 µmol L⁻¹ nih.gov
Enzymatic ElectrochemicalLaccase (A. oryzae)Amperometry (Carbon Paste Electrode)Not specifiedNot specified researchgate.net
Self-Powered (Biofuel Cell)FAD-dependent glucose dehydrogenase & LaccaseOpen Circuit Potential (OCP)20 nM–3 μM10 nM capes.gov.bracs.org
Genetically EncodedL-cysteine-responsive transcriptional regulatorFluorescence (FACS)Not specifiedNot specified nih.gov

Chemometric Analysis in Cysteine Compound Detection

Chemometrics combines statistical and mathematical methods to extract meaningful information from complex chemical data. myfoodresearch.com When coupled with spectroscopic techniques like Raman or Fourier Transform Infrared (FTIR) spectroscopy, chemometrics can significantly enhance the analysis of compounds like cysteine. myfoodresearch.comnih.gov These spectroscopic methods generate vast datasets (spectra), where each spectrum is a high-dimensional vector of absorbance or intensity values at different wavenumbers. nih.govyoutube.com

Principal Component Analysis (PCA) is a powerful chemometric tool used for this purpose. youtube.com PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs), which capture the maximum variance in the data. youtube.com By plotting the scores of the first few PCs, it is possible to visualize clusters and patterns in the data, allowing for sample discrimination and classification. youtube.comnih.gov

For instance, the combination of Raman spectroscopy and chemometric analysis (PCA and Hierarchical Cluster Analysis - HCA) has been successfully used to discriminate between wheat flour adulterated with cysteine and non-adulterated samples. myfoodresearch.com This analytical approach was capable of detecting cysteine with a limit of detection of 0.125% (w/w). myfoodresearch.com Similarly, Raman spectroscopy coupled with chemometric models has shown significant potential for the real-time quantification of various amino acids, including tyrosine, tryptophan, and phenylalanine, in complex mixtures like cell culture media. nih.gov Such approaches, based on analyzing amino acid profiles, have been effective in classifying various food products, demonstrating the robustness of combining spectroscopic data with multivariate analysis. nih.govmdpi.com

High-Resolution X-ray Diffractometry (HRXRD) for Crystalline Perfection Assessment

X-ray diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials, including DL-Cysteine hydrochloride monohydrate. It provides detailed information about the crystal lattice, space group, and atomic positions. High-Resolution X-ray Diffractometry (HRXRD) is particularly suited for assessing the crystalline perfection of single crystals. researchgate.netlanl.gov

The crystalline perfection of a crystal grown from solution was evaluated using a multicrystal X-ray diffractometer. researchgate.net This setup uses a highly collimated and monochromated X-ray beam to record diffraction or "rocking" curves. researchgate.net The sharpness of the diffraction curve, indicated by its full width at half maximum (FWHM), is a direct measure of the crystal's quality. A very sharp curve with a low FWHM value signifies a high degree of crystalline perfection, with minimal lattice strain or defects. researchgate.net

Powder X-ray Diffraction (PXRD) is also widely used to characterize the compound. The PXRD pattern serves as a fingerprint for the crystalline phase. spectroscopyonline.com By comparing the experimental diffraction pattern (a plot of intensity versus diffraction angle 2θ) with simulated patterns from known crystal structures, the phase composition can be confirmed. spectroscopyonline.comvub.ac.be For L-Cysteine hydrochloride monohydrate, single-crystal XRD analysis has confirmed it crystallizes in a monoclinic system. researchgate.net The lattice parameters obtained from powder XRD data can be refined and compared with single-crystal data to verify the structural integrity and purity of the bulk sample. scielo.brnih.gov Terahertz (THz) spectroscopy, combined with solid-state density functional theory (DFT) calculations and PXRD, has also been used to investigate the crystal structure and intermolecular interactions in L-cysteine hydrochloride and its monohydrate form. spectroscopyonline.com

Applications in Biomedical and Pharmaceutical Research

Pharmaceutical Intermediates and Raw Materials

DL-Cysteine hydrochloride monohydrate serves as a crucial starting material and intermediate in the synthesis of several important pharmaceutical compounds. Its chemical structure allows for modifications that lead to the creation of active pharmaceutical ingredients (APIs) with diverse therapeutic applications.

One of the primary applications of this compound is as a precursor in the production of mucolytic agents. For instance, it is a key raw material for the manufacture of S-carboxymethyl-L-cysteine, commonly known as carbocisteine (B549337). The synthesis of carbocisteine involves the reaction of a cysteine precursor, such as L-cysteine hydrochloride monohydrate, with chloroacetic acid under specific reaction conditions. Different methods exist, but a common approach involves dissolving L-cysteine hydrochloride hydrate (B1144303) in distilled water and carrying out the reaction in an ice-water bath. The process can be optimized for industrial production, with one patented method describing the reaction of L-cysteine hydrochloride monohydrate with chloroacetic acid at a molar ratio of 1:1.0-1.1. google.com Another patent details a continuous-flow reactor process where the concentration of L-cysteine hydrochloride monohydrate is 1.25 mol/L. googleapis.com

DL-Cysteine hydrochloride monohydrate is also a fundamental building block for the synthesis of N-acetyl-L-cysteine (NAC). mdpi.comgoogle.com NAC is a widely used medication and supplement with mucolytic and antioxidant properties. mdpi.com The synthesis of NAC can be achieved through the acylation of L-cysteine hydrochloride monohydrate with an acetylating agent like acetic anhydride. google.com One effective method involves stirring a suspension of L-cysteine hydrochloride monohydrate in aqueous tetrahydrofuran (B95107) with sodium acetate (B1210297) trihydrate to neutralize the hydrochloride salt, followed by the dropwise addition of acetic anhydride. mdpi.com Another production method describes using a 55% aqueous solution of L-cysteine hydrochloride monohydrate, adjusting the pH to 8 with sodium hydroxide (B78521) solution, and then reacting it with acetic anhydride. google.com

Beyond these well-established uses, DL-cysteine and its derivatives are employed in the synthesis of other pharmaceutical compounds, including certain antibiotics. For example, D-cysteine hydrochloride monohydrate is an intermediate used in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefminox (B1203254) sodium.

Pharmaceutical ProductRole of DL-Cysteine hydrochloride monohydrateKey Synthesis Details
CarbocisteinePrecursorReaction with chloroacetic acid. Molar ratios of L-cysteine hydrochloride monohydrate to chloroacetic acid can be around 1:1.0-1.1. google.com Continuous-flow processes may use a 1.25 mol/L concentration of L-cysteine hydrochloride monohydrate. googleapis.com
N-acetyl-L-cysteine (NAC)PrecursorAcylation with an acetylating agent such as acetic anhydride. google.com The reaction can be carried out in a mixture of aqueous tetrahydrofuran and sodium acetate trihydrate. mdpi.com
Cefminox sodiumIntermediateD-cysteine hydrochloride monohydrate is used in the synthesis of this third-generation cephalosporin antibiotic.

Antioxidant and Antidote Applications

The thiol group in cysteine is a key determinant of its antioxidant properties. DL-Cysteine and its derivatives can act as free radical scavengers and are precursors to glutathione (B108866), a major endogenous antioxidant. wikipedia.org

The antioxidant mechanism of cysteine involves its ability to donate a hydrogen atom from its sulfhydryl group (-SH) to neutralize free radicals. researchgate.net This action helps to mitigate oxidative stress, which is implicated in a wide range of diseases. Research has shown that cysteine-containing compounds can effectively scavenge reactive oxygen species (ROS). For instance, S-Allyl-L-cysteine has been demonstrated to scavenge peroxynitrite. nih.gov Furthermore, L-cystathionine, a related compound, has shown a more pronounced effect than cysteine as a free radical scavenger in some studies. nih.gov

One of the most significant clinical applications of a cysteine derivative is the use of N-acetylcysteine (NAC) as an antidote for acetaminophen (B1664979) (paracetamol) overdose. wikipedia.org Acetaminophen overdose can lead to severe liver damage due to the depletion of glutathione stores and the accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAC acts as a precursor for glutathione synthesis, thereby replenishing hepatic glutathione levels and enabling the detoxification of NAPQI. saudijournals.com Clinical guidelines recommend the administration of NAC, either orally or intravenously, following a significant acetaminophen ingestion. medscape.com Studies have shown that early administration of NAC, ideally within 8 to 10 hours of ingestion, is nearly 100% hepatoprotective. medscape.com Even when administered later, NAC can reduce mortality in patients who have developed liver failure. nih.gov

ApplicationMechanism of ActionKey Research Findings
AntioxidantDonates a hydrogen atom from the sulfhydryl group to neutralize free radicals. researchgate.net Acts as a precursor to the antioxidant glutathione. wikipedia.orgS-Allyl-L-cysteine effectively scavenges peroxynitrite. nih.gov L-cystathionine has demonstrated potent free radical scavenging activity. nih.gov
Antidote for Acetaminophen OverdoseN-acetylcysteine (NAC), a derivative, replenishes hepatic glutathione stores, which are essential for detoxifying the toxic metabolite of acetaminophen. saudijournals.comNAC is nearly 100% hepatoprotective when administered within 8 hours of an acute acetaminophen ingestion. medscape.com NAC has been shown to reduce mortality in patients with acetaminophen-induced hepatic failure. nih.gov

Research on Therapeutic Effects (e.g., Bronchitis, Phlegm, Radiation Protection)

DL-Cysteine hydrochloride monohydrate and its derivatives have been investigated for their therapeutic effects in various conditions, primarily due to their mucolytic and radioprotective properties.

Bronchitis and Phlegm:

Derivatives of cysteine, such as carbocisteine and N-acetylcysteine (NAC), are widely used as mucolytic agents in the management of respiratory diseases characterized by excessive or viscous mucus, including chronic bronchitis and chronic obstructive pulmonary disease (COPD). grandhoyo.comdovepress.com These agents work by breaking the disulfide bonds in mucoproteins, which reduces the viscosity of sputum and facilitates its expectoration. grandhoyo.com

A Cochrane review of 38 studies involving 10,377 adults with chronic bronchitis or COPD found that people taking mucolytic drugs were less likely to experience an exacerbation compared to those taking a placebo. cochrane.org The review concluded that approximately eight people would need to be treated for nine months for one person to avoid an exacerbation. cochrane.org Another meta-analysis of 23 randomized controlled trials concluded that mucolytics significantly reduced the rates of exacerbation and hospitalization in patients with stable COPD. nih.gov

Radiation Protection:

The radioprotective effects of cysteine and its derivatives have been a subject of research for many years. chemicalbook.com These compounds are thought to exert their protective effects against ionizing radiation through several mechanisms, including free radical scavenging and the donation of a hydrogen atom to repair damaged biomolecules.

N-acetylcysteine (NAC) has been investigated as a radioprotective agent in preclinical studies. Research in animal models has shown that NAC can mitigate radiation-induced damage to tissues. For example, a study on radiation-induced pancreatitis in animals demonstrated that NAC was effective in reducing both acute and late complications of electron therapy. mdpi.com Another study showed that a mixture of cystine and theanine improved the chronic survival rate of rats after total body X-ray irradiation. nih.gov

Peptide Synthesis

Cysteine is a unique amino acid in peptide synthesis due to its thiol side chain, which can form disulfide bonds that are crucial for the structure and function of many peptides and proteins. However, the reactivity of the thiol group also presents challenges during solid-phase peptide synthesis (SPPS).

A common issue is the occurrence of side reactions involving the cysteine residue. One such side reaction is S-alkylation, where the sulfhydryl group of cysteine is alkylated. This has been observed during the final trifluoroacetic acid (TFA) cleavage of peptides from the Wang solid support, where the alkylating agent is a p-hydroxyl benzyl (B1604629) group derived from the decomposition of the linker. researchgate.netnih.gov

Another significant side reaction is racemization, the conversion of the L-cysteine residue to its D-enantiomer. This is particularly problematic for C-terminal cysteine residues and can be influenced by the choice of base used for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the type of protecting group on the cysteine thiol side chain. csic.es For instance, the use of acetamidomethyl (Acm) as a protecting group has been associated with a higher degree of racemization compared to trityl (Trt). csic.es

To mitigate these side reactions, various strategies are employed, including the use of different protecting groups for the thiol side chain and optimizing the conditions for Fmoc deprotection and cleavage from the resin. csic.es

Challenge in Peptide SynthesisDescriptionMitigation Strategies
S-alkylationAlkylation of the cysteine sulfhydryl group, for example, by byproducts from the cleavage of the peptide from the solid support. researchgate.netnih.govOptimization of cleavage cocktails and conditions.
RacemizationConversion of L-cysteine to D-cysteine, particularly at the C-terminus. csic.esCareful selection of thiol protecting groups (e.g., Trt over Acm) and optimization of Fmoc deprotection conditions. csic.es

Drug Discovery Research

The unique chemical properties of the cysteine thiol group make it a valuable target and component in drug discovery research. Cysteine and its derivatives are being explored for the development of new therapeutic agents with a variety of applications.

In the field of antimicrobial research, cysteine-based compounds have shown promise. A study on the design and synthesis of cysteine-based p-toluenesulphonamide derivatives reported that the synthesized compounds exhibited significant antibacterial and antifungal activities. nih.gov Another study found that cysteine and its derivatives displayed broad-spectrum fungicidal activities and could be potential inhibitors against plant viruses. mdpi.com

Cysteine also plays a crucial role in the development of covalent inhibitors, a class of drugs that form a permanent bond with their target protein. nih.gov The nucleophilic thiol group of cysteine residues in proteins can be targeted by electrophilic "warheads" on the drug molecule, leading to irreversible inhibition. nih.gov This approach can offer advantages in terms of potency and duration of action. Research is ongoing to identify accessible cysteine residues in various protein targets, such as kinases, to facilitate the design of selective covalent inhibitors. nih.gov

Furthermore, cysteine-rich proteins are being investigated as versatile platforms for drug delivery and diagnostics. Their biocompatibility and the ease of chemical modification of the cysteine residues make them suitable for creating protein-based nanoparticles, hydrogels, and other biomedical materials for targeted drug delivery to tumors. nih.gov The thiol groups can also be used to conjugate polymers, enhancing their muco- and tissue-adhesive properties for applications in drug delivery systems and tissue engineering. nih.gov

Applications in Food Science and Agricultural Research

Flour Treatment Agent Research

L-Cysteine is widely researched and utilized as a dough-conditioning agent in the baking industry. futurelearn.com Its primary function is to act as a reducing agent, which modifies the protein structure within the dough. flandersfood.com This application is particularly important for industrialized baking processes that require consistent dough machinability. flandersfood.comwacker.com

The mechanism of action involves the thiol (-SH) group of cysteine, which interacts with and breaks the disulfide bonds (-S-S-) present in the gluten network of wheat flour. wacker.comireks-kompendium.combakerpedia.com This cleavage of disulfide bonds into two thiol groups results in a weakening and relaxation of the gluten structure. flandersfood.comwacker.comireks-kompendium.com Consequently, the dough becomes less elastic and more extensible, or "machinable." wacker.comireks-kompendium.com This improved workability helps to optimize the throughput on automated production lines and prevents issues like dough shrinkage or curling after forming. wacker.combakerpedia.com

The following table summarizes the key research findings on the effects of L-Cysteine as a flour treatment agent.

Research FindingEffect on DoughReference
Breaks disulfide bonds in the gluten network.Weakens and relaxes the dough structure, making it more plastic and smoother. wacker.comireks-kompendium.combakerpedia.com
Increases dough extensibility.Improves machinability and prevents shrinkage of dough pieces. wacker.comireks-kompendium.com
Reduces mixing time and energy input.Lowers the energy level required to achieve peak dough development. cerealsgrains.org
Optimizes rheological properties.Decreases resistance to extension, resulting in a more workable mass. flandersfood.comwacker.com
Enhances final product characteristics.Can lead to an increase in the volume of baked goods and a more tender crumb. ireks-kompendium.com

Flavor and Fragrance Raw Material Research

Cysteine is a critical precursor in the development of savory flavors, particularly meat-like aromas, through the Maillard reaction. nih.govresearchgate.net This series of chemical reactions occurs between amino acids and reducing sugars when heated, creating a complex mixture of volatile compounds that contribute to the aroma and taste of cooked food. nih.gov The presence of a sulfur atom in cysteine's structure is essential for the formation of many sulfur-containing compounds that are characteristic of meaty flavors. nih.govresearchgate.net

Research has shown that reacting cysteine with reducing sugars like xylose or ribose is fundamental to generating key meat flavor compounds, such as thiophenes and thiazoles. nih.govresearchgate.net The interaction is complex, and the resulting flavor profile can be influenced by other amino acids present. For instance, studies involving cysteine-xylose-glycine reaction systems found that a moderate level of glycine (B1666218) relative to cysteine was optimal for maximizing the yield of meaty flavors. nih.gov

Different combinations of precursors can generate specific meat flavors. For example, research into producing meat-like flavors from meat hydrolysates demonstrated that the addition of cysteine hydrochloride, yeast extract, and glucose to beef or chicken hydrolysates enhanced the respective beef-like and chicken-like flavors. scienceasia.org In contrast, using methionine in place of cysteine with pork hydrolysate was found to be more effective for a pork-like flavor. scienceasia.org The initial stages of the Maillard reaction involving cysteine can be inhibited by the formation of stable thiazolidine (B150603) compounds; however, this can be overcome by using pre-formed Amadori compounds, which then react with cysteine to produce stronger aromas. acs.org

The table below details research findings on cysteine's role as a flavor precursor.

Precursor SystemResulting Flavor/Compound TypeResearch FocusReference
Cysteine and RiboseSulfur-containing meaty compounds (e.g., thiophenes)Formation of meaty aroma in dry-cured meat models. nih.gov
Cysteine, Xylose, and GlycineComplex meaty flavorsOptimization of flavor yield based on amino acid ratios. nih.gov
Beef/Chicken Hydrolysate, Cysteine HCl, Yeast Extract, GlucoseEnhanced beef-like and chicken-like flavorsProduction of specific meat flavors via Maillard reaction. scienceasia.org
Cysteine and Reducing SugarsThiazoles and other meat-like volatilesIdentification of key contributors to meat-like flavor formation. researchgate.net

Nutritional Supplement Research

Cysteine is classified as a semi-essential or conditionally essential amino acid. wikipedia.orghealthline.com While the human body can typically synthesize it from methionine, supplementation may become necessary for infants, the elderly, or individuals with certain metabolic or malabsorption conditions. wikipedia.org In dietary supplements, it is commonly available as N-acetyl-L-cysteine (NAC) and L-cysteine hydrochloride. restorativemedicine.org NAC is noted to have greater bioavailability, potentially due to its higher water solubility. restorativemedicine.org

A primary biological role of cysteine is serving as a precursor for the synthesis of glutathione (B108866), a potent antioxidant found in all human tissues. wikipedia.orgrestorativemedicine.orgnih.gov Glutathione plays a crucial part in protecting cells from oxidative damage and in the liver's detoxification processes. restorativemedicine.org By supplementing with cysteine, it is possible to improve the body's glutathione status. mdpi.com

Research has explored the potential of L-cysteine as a nutritional supplement for various health-related applications. Studies suggest that its antioxidant properties may help enhance the antioxidant functions of the central nervous system. nih.gov Furthermore, L-cysteine and its metabolites, such as glutathione and hydrogen sulfide (B99878), have been investigated for their roles in various biological processes. nih.govnih.gov

High-protein foods are natural sources of cysteine. wikipedia.orghealthline.com The body requires adequate folate, vitamin B6, and vitamin B12 to synthesize cysteine from methionine. healthline.com

The following table lists common food sources of cysteine.

Food CategoryExamplesReference
PoultryChicken, Turkey wikipedia.orghealthline.com
Dairy & EggsYogurt, Cheese, Eggs healthline.com
MeatBeef wikipedia.org
Grains & LegumesWhole Grains, Lentils, Legumes wikipedia.orghealthline.com
VegetablesBroccoli, Brussels Sprouts, Onions, Red Bell Peppers restorativemedicine.org
Seeds & NutsSunflower Seeds healthline.com

Animal Feed Additive Research

L-cysteine hydrochloride monohydrate is utilized in the animal feed industry, primarily as a flavoring additive. nih.goveuropa.eueuropa.euilvo.be The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed its use and concluded that since it is used as a flavoring in human food, it is expected to perform a similar function in animal feed. nih.goveuropa.eu

Beyond its role as a flavoring, cysteine is a nutritionally important sulfur-containing amino acid (SAA) in animal diets, particularly for poultry. researchgate.netopenresearchlibrary.orgdntb.gov.ua Cysteine is considered semi-essential in animal nutrition, as it can be synthesized from the essential amino acid methionine. researchgate.net It plays a critical role in protein synthesis, which is fundamental for the production of meat and eggs. researchgate.netopenresearchlibrary.org

Research in broiler nutrition emphasizes the importance of a proper balance in the methionine-to-cysteine ratio. researchgate.netopenresearchlibrary.orgnih.gov An imbalance can lead to depressed growth in broiler chicks. openresearchlibrary.org Studies have investigated the optimal dietary methionine:cysteine ratio to support superior growth and feed efficiency. nih.gov For example, one study concluded that a 50:50 ratio yielded the best results for growth and dietary protein quality in broiler diets containing insect meal. nih.gov The sulfur amino acids, including methionine and cysteine, are also involved in functions that support the immune system and defense against oxidative stress in broilers. scielo.br

The table below summarizes key research findings regarding cysteine in animal nutrition.

Research AreaKey FindingsAnimal ModelReference
Flavoring AgentL-cysteine hydrochloride monohydrate is considered effective as a feed flavoring.All animal species nih.goveuropa.eueuropa.eu
Nutritional RoleAs a semi-essential amino acid, it is vital for protein synthesis and growth.Broiler poultry researchgate.netopenresearchlibrary.org
Methionine:Cysteine RatioA balanced ratio (e.g., 50:50) is crucial for optimal growth and feed efficiency.Broiler chickens nih.gov
Immune FunctionSulfur amino acids are involved in regulating the immune system and mitigating oxidative stress.Broilers scielo.br

Crop Production and Forestry Applications (as Insecticide)

Recent research has identified antioxidant cysteine derivatives as having potential for use as novel, eco-friendly insecticides. plos.orgresearchgate.net Studies have shown that certain cysteine and methionine derivatives exhibit significant insecticidal activity against a variety of pests by disrupting their respiratory systems. plos.orgresearchgate.net

The proposed mechanism of action involves the inhibition of tracheal formation in insects. plos.orgresearchgate.net The stabilization of the insect tracheal network relies on the production of reactive oxygen species (ROS) by the enzyme dual oxidase (Duox), which facilitates the cross-linking of proteins. plos.org The intake of antioxidant cysteine derivatives, such as N-acetyl-L-cysteine (NAC), can inhibit this process, suppress insect respiration, and ultimately lead to mortality. plos.orgresearchgate.net

One study investigated the effects of various derivatives on the soybean pest Riptortus pedestris. It found that while NAC had a slow-acting insecticidal effect, L-cysteine methyl ester (L-CME) demonstrated a more rapid insecticidal activity. plos.orgresearchgate.net The insecticidal effects of these compounds were also observed in other species, including fruit flies (Drosophila melanogaster), cockroaches, termites, and mealworms. plos.orgresearchgate.net The effectiveness of specific derivatives varied among the different insect species tested. plos.org For instance, L-Cysteine and L-CME were most effective against the green plant bug (Acanthocoris spinolae). plos.org This line of research suggests that targeting an insect's respiratory function could be a viable pest control strategy with potentially low environmental risk. plos.org

Other research has focused on plant-derived cysteine protease inhibitors (cystatins) as a defense mechanism against insect pests. researchgate.netmdpi.com Genetically engineering crops to express these inhibitors is being explored as a method to confer resistance to pests like the western corn rootworm and Colorado potato beetle, which use cysteine proteases in their digestive tracts. researchgate.netmdpi.com

The following table presents findings from research on the insecticidal properties of cysteine derivatives.

Cysteine DerivativeTarget Insect SpeciesObserved EffectReference
N-Acetyl-L-cysteine (NAC)Riptortus pedestris (Soybean pest bug), Red roach, TermitesSlow-acting insecticidal effect, inhibition of tracheal formation. plos.orgresearchgate.net
L-cysteine methyl ester (L-CME)Riptortus pedestris, Acanthocoris spinolae (Green plant bug)Fast-acting, high insecticidal activity. plos.orgresearchgate.net
L-Cysteine (L-Cys)Acanthocoris spinolae (Green plant bug)High insecticidal activity. plos.org
Mir1-CP (Maize Cysteine Protease)Lepidopteran larvae (e.g., Fall armyworm)Growth inhibition, damage to the peritrophic membrane in the midgut. nih.gov

Environmental and Safety Research Considerations

Environmental Assessments and Regulatory Status

The compound is considered readily biodegradable, with studies showing 98% degradation over 28 days. redox.com Ecotoxicity studies have been conducted to determine its impact on aquatic life, with the results indicating low toxicity. redox.com

Interactive Table: Aquatic Toxicity of L-Cysteine Hydrochloride Monohydrate Click on the headers to sort the data.

SpeciesTest TypeDurationResult
Danio rerio (Zebra Fish)LC50 (Lethal Concentration, 50%)96 hours>100 mg/L redox.com
Daphnia magna (Water Flea)EC50 (Effective Concentration, 50%)48 hours>100 mg/L redox.com
Pseudokirchneriella subcapitata (Green Algae)EC50 (Effective Concentration, 50%)72 hours>100 mg/L redox.com

In terms of regulatory status, DL-Cysteine hydrochloride monohydrate is recognized and regulated by several international bodies.

European Union : It is listed in the European Union Register of Feed Additives as a feed flavouring. nih.govresearchgate.net It is also registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.gov

United States : The U.S. Food and Drug Administration (FDA) affirms L-Cysteine monohydrochloride as Generally Recognized as Safe (GRAS) for use as a dough strengthener in yeast-leavened baked goods. ecfr.govcornell.edu

Australia : The compound is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov

Microbial Cytotoxicity and Growth Limitations

Research has shown that high concentrations of L-cysteine can be toxic and inhibitory to microbial cells. nih.gov This cytotoxicity is a key consideration in biotechnological production processes that utilize microorganisms. For instance, in the bacterium Escherichia coli, L-cysteine concentrations as low as 1 mM have been found to cause limitations in growth. nih.gov

To counteract this toxicity, microorganisms have evolved specific mechanisms to export excess L-cysteine. In E. coli, a transporter protein known as YdeD has been identified as one of the primary facilitators for exporting L-cysteine, thereby preventing intracellular accumulation to toxic levels. nih.gov In another example, while the acetogenic bacterium Moorella thermoacetica did not experience significant growth inhibition with an additional 20 mM of L-cysteine, it was unable to use L-cysteine as a sole carbon source for growth. nih.gov

Safety Assessments in Animal Studies

The safety of DL-Cysteine hydrochloride monohydrate has been assessed in various animal studies. The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has repeatedly concluded that L-cysteine hydrochloride monohydrate is safe for target animal species when used as a flavouring additive at concentrations up to 25 mg/kg of complete feed. nih.goveuropa.eueuropa.eunih.gov

More detailed toxicological studies have investigated the effects of oral administration in rats. A 4-week repeated-dose oral toxicity study revealed some differences between L-cysteine and D-cysteine. nih.gov For L-cysteine, toxicological effects were noted in the kidney and stomach. nih.gov Based on this study, the no-observed-adverse-effect level (NOAEL) for L-cysteine was estimated to be less than 500 mg/kg of body weight per day. nih.gov A long-term (108-week) study in rats found that L-cysteine monohydrochloride did not induce any cancerous growths but did cause nonneoplastic lesions suggesting renal papillary necrosis. nih.gov

Acute toxicity is considered low, with a reported median lethal dose (LD50) in rats of greater than 2,000 mg/kg of body weight. redox.com While considered a skin and eye irritant, it is not classified as a dermal sensitizer. redox.comeuropa.eunih.govresearchgate.net Furthermore, assessments have concluded that the compound is not expected to be mutagenic or carcinogenic. redox.comcarlroth.com

Interactive Table: Summary of Animal Toxicity Findings for L-Cysteine and its Hydrochloride Salt Click on the headers to sort the data.

Study TypeSpeciesDurationKey FindingsNOAEL
Acute Oral ToxicityRatSingle DoseLow acute toxicity.>2,000 mg/kg bw redox.com
Repeated-Dose Oral ToxicityRat4 weeksToxicological effects observed in kidney and stomach.< 500 mg/kg/day nih.gov
Carcinogenicity StudyRat108 weeksNo neoplasms induced; nonneoplastic lesions (renal papillary necrosis) observed.Not established in source nih.gov
Feed Additive SafetyAll animal speciesN/ASafe for use as a feed additive under proposed conditions.Up to 25 mg/kg complete feed nih.govnih.goveuropa.eu

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the molecular identity and purity of DL-cysteine hydrochloride monohydrate in synthesis protocols?

  • Answer : Use a combination of analytical techniques:

  • Mass Spectrometry (MS) or Elemental Analysis (EA) to verify molecular weight (e.g., conflicting reports: 157.62 g/mol vs. 175.63 g/mol for the monohydrate form ).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per pharmacopeial standards ).
  • FT-IR Spectroscopy to confirm functional groups (e.g., thiol (-SH) and amine (-NH2) stretches).
  • X-ray Diffraction (XRD) to distinguish crystalline forms (monohydrate vs. anhydrous) .

Q. How should researchers address discrepancies in solubility data for DL-cysteine hydrochloride monohydrate across literature sources?

  • Answer : Conduct controlled solubility tests under standardized conditions (e.g., 25°C, pH-adjusted aqueous solutions) . Note that solubility can vary due to hygroscopicity; store samples in desiccators to prevent moisture absorption . Conflicting solubility claims in literature may arise from differences in hydration states (monohydrate vs. anhydrous) or impurities .

Q. What are the critical parameters for maintaining stability during storage of DL-cysteine hydrochloride monohydrate?

  • Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent decomposition .
  • Light Sensitivity : Protect from UV exposure due to thiol group oxidation risks .
  • Humidity Control : Use desiccants to mitigate hygroscopicity, which can alter solubility and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights of DL-cysteine hydrochloride monohydrate?

  • Answer : The molecular weight discrepancy (157.62 g/mol vs. 175.63 g/mol ) likely stems from confusion between anhydrous (C₃H₇NO₂S·HCl) and monohydrate (C₃H₇NO₂S·HCl·H₂O) forms. To clarify:

  • Calculate theoretical weights: Anhydrous = 157.62 g/mol; Monohydrate = 175.63 g/mol .
  • Use Thermogravimetric Analysis (TGA) to quantify water content and confirm hydration state .

Q. What experimental strategies optimize the synthesis of DL-cysteine hydrochloride derivatives for plant growth regulation studies?

  • Answer : For N-acetylated derivatives (e.g., bioactivators):

  • React DL-cysteine hydrochloride with acetic anhydride in methylene chloride under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR to track dehydrochlorination .
  • Purify products using recrystallization (ethanol/water) to remove unreacted starting materials .

Q. How do trace metal impurities (e.g., Fe³⁺, heavy metals) impact the redox behavior of DL-cysteine hydrochloride monohydrate in biochemical assays?

  • Answer :

  • Iron (Fe³⁺) : Catalyzes oxidation of the thiol group, generating disulfide bonds (e.g., cystine). Use chelating agents (EDTA) in buffers to suppress this .
  • Heavy Metals (e.g., Pb²⁺) : Interfere with enzymatic studies by binding to active sites. Adhere to purity limits (<20 ppm as per pharmacopeial guidelines ).
  • Validate impurity levels via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Q. What advanced analytical techniques are recommended to distinguish DL-cysteine hydrochloride monohydrate from its enantiomeric or hydrate variants?

  • Answer :

  • Chiral Chromatography with a crown ether column to separate D- and L-enantiomers .
  • Dynamic Vapor Sorption (DVS) to study hygroscopicity and hydrate formation kinetics .
  • Solid-State NMR to differentiate crystalline structures of anhydrous vs. monohydrate forms .

Methodological Considerations

Q. How should researchers design experiments to assess the role of DL-cysteine hydrochloride monohydrate in cellular redox regulation?

  • Answer :

  • Use thiol-specific fluorescent probes (e.g., DTNB) to quantify free -SH groups in cell lysates .
  • Compare redox potential shifts in DL-cysteine-treated vs. control cells via glutathione (GSH/GSSG) assays .
  • Account for pH effects: DL-cysteine hydrochloride lowers solution pH, which may independently influence redox pathways .

Q. What protocols mitigate oxidation artifacts in DL-cysteine hydrochloride monohydrate during long-term biochemical experiments?

  • Answer :

  • Prepare fresh solutions daily under nitrogen gas to minimize aerial oxidation .
  • Add antioxidants (e.g., ascorbic acid) to stabilize thiol groups .
  • Validate solution integrity via HPLC-MS at regular intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.